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Introduction
Brevican is a brain-specific chondroitin sulfate proteoglycan and a key component of the

perineuronal net (PNN), a specialized extracellular matrix structure that enwraps the soma and

proximal dendrites of many neurons in the central nervous system (CNS).[1][2] The PNN is

implicated in the regulation of synaptic plasticity, and alterations in its composition, including

brevican expression, have been associated with various neurological disorders. In situ

hybridization (ISH) is a powerful technique to visualize the spatial distribution of brevican
mRNA at the cellular level, providing valuable insights into its synthesis and regulation in both

healthy and diseased states.

These application notes provide a comprehensive guide to performing in situ hybridization for

the localization of brevican mRNA, including detailed protocols, data interpretation guidelines,

and troubleshooting tips.

Data Presentation: Brevican (Bcan) mRNA
Expression in the Adult Mouse Brain
The following table summarizes the semi-quantitative expression levels of brevican (Bcan)

mRNA in various regions of the adult mouse brain, derived from the Allen Brain Atlas. The
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expression energy is a semi-quantitative measure of the intensity of the in situ hybridization

signal.

Brain Region
Expression Energy (Semi-
quantitative)

Cellular Localization Notes

Cerebral Cortex Moderate to High
Predominantly in layers II/III

and V.

Hippocampal Formation Moderate

Expression observed in

pyramidal neurons of the CA1,

CA2, and CA3 fields, as well

as in the dentate gyrus.

Thalamus High

Widespread and strong

expression across various

thalamic nuclei.

Hypothalamus Moderate
Moderate expression detected

in several hypothalamic nuclei.

Amygdala Moderate

Expression is present in

different nuclei of the

amygdala.

Striatum Low to Moderate
Diffuse expression throughout

the striatum.

Cerebellum High
Strong signal in Purkinje cells

and granule cells.

Brainstem Moderate to High

Notable expression in various

nuclei throughout the midbrain,

pons, and medulla.

Note: The expression energy values are relative and should be used for comparative purposes

between brain regions. The Allen Brain Atlas ISH data is semi-quantitative due to the nature of

the signal amplification in the chromogenic detection method.

Mandatory Visualizations
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Experimental Workflow for In Situ Hybridization
This diagram outlines the key steps for performing in situ hybridization to detect brevican
mRNA in brain tissue sections.
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Caption: Workflow for brevican mRNA in situ hybridization.
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Brevican in the Perineuronal Net: Molecular Interactions
This diagram illustrates the central role of brevican within the molecular architecture of the

perineuronal net, highlighting its key interaction partners.
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Caption: Brevican's interactions within the perineuronal net.

Experimental Protocols
This section provides a detailed protocol for chromogenic in situ hybridization using digoxigenin

(DIG)-labeled riboprobes for the detection of brevican mRNA on fresh-frozen mouse brain

sections.
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I. Probe Preparation (DIG-labeled RNA Probe Synthesis)
Template Preparation:

Linearize the plasmid containing the brevican cDNA insert with an appropriate restriction

enzyme to allow for the synthesis of an anti-sense riboprobe.

Purify the linearized plasmid DNA using a phenol:chloroform extraction followed by

ethanol precipitation. Resuspend the DNA in RNase-free water.

In Vitro Transcription:

Set up the following reaction in an RNase-free microcentrifuge tube on ice:

Linearized plasmid DNA (0.5-1.0 µg)

10x Transcription Buffer (2 µl)

10x DIG RNA Labeling Mix (2 µl)

RNase Inhibitor (1 µl)

RNA Polymerase (e.g., T7, T3, or SP6, depending on the vector; 2 µl)

RNase-free water to a final volume of 20 µl.

Incubate the reaction at 37°C for 2 hours.

(Optional) Add 1 µl of DNase I and incubate for 15 minutes at 37°C to remove the DNA

template.

Purify the DIG-labeled RNA probe using a spin column or lithium chloride precipitation.

Assess probe concentration and integrity using a spectrophotometer and agarose gel

electrophoresis. Store the probe at -80°C.

II. Tissue Preparation and Pre-hybridization
Tissue Sectioning:
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Perfuse the mouse with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

Dissect the brain and post-fix overnight in 4% PFA at 4°C.

Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.

Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.

Cut 14-20 µm thick sections on a cryostat and mount them on positively charged slides.

Store slides at -80°C until use.

Pre-treatment of Sections:

Bring slides to room temperature for 10-15 minutes.

Fix the sections in 4% PFA in PBS for 10 minutes.

Wash twice in PBS for 5 minutes each.

Treat with Proteinase K (1-5 µg/ml in PBS) for 5-10 minutes at 37°C. The optimal time and

concentration should be determined empirically.

Wash in PBS for 5 minutes.

Post-fix in 4% PFA for 5 minutes.

Wash in PBS for 5 minutes.

Acetylate the sections by incubating in 0.1 M triethanolamine with 0.25% acetic anhydride

for 10 minutes to reduce non-specific binding.

Wash in PBS for 5 minutes.

Dehydrate the sections through a series of ethanol washes (70%, 95%, 100%) for 2

minutes each and air dry.

III. Hybridization
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Hybridization Solution Preparation:

Prepare a hybridization buffer containing 50% formamide, 5x SSC, 5x Denhardt's solution,

250 µg/ml yeast tRNA, and 500 µg/ml sheared salmon sperm DNA.

Probe Application:

Dilute the DIG-labeled brevican probe in the hybridization buffer to a final concentration of

100-500 ng/ml.

Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.

Apply the hybridization solution containing the denatured probe to the tissue sections (50-

100 µl per section).

Cover with a coverslip and seal to prevent evaporation.

Incubation:

Incubate the slides in a humidified chamber at 65-70°C overnight.

IV. Post-hybridization Washes and Immunodetection
Post-hybridization Washes:

Carefully remove the coverslips by immersing the slides in 5x SSC at room temperature.

Wash in 2x SSC at 65°C for 20 minutes.

Wash in 0.2x SSC at 65°C for 20 minutes, twice.

Wash in MABT (maleic acid buffer with Tween 20) for 5 minutes at room temperature,

three times.

Immunodetection:

Block the sections with a blocking solution (e.g., 2% Roche Blocking Reagent in MABT)

for 1 hour at room temperature.
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Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in

blocking solution, overnight at 4°C.

Wash the slides in MABT three times for 15 minutes each at room temperature.

Equilibrate the sections in an alkaline detection buffer (e.g., 100 mM Tris-HCl pH 9.5, 100

mM NaCl, 50 mM MgCl2) for 10 minutes.

Color Development:

Prepare the color development solution by adding NBT (nitro-blue tetrazolium chloride)

and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) to the detection buffer.

Incubate the slides in the dark at room temperature and monitor the color development

(from a few hours to overnight).

Stop the reaction by washing the slides in PBS.

Counterstain with a nuclear stain like Nuclear Fast Red if desired.

Dehydrate the slides through an ethanol series, clear in xylene, and mount with a

permanent mounting medium.

Troubleshooting
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Issue Possible Cause(s) Suggested Solution(s)

No Signal or Weak Signal - RNA degradation
- Use RNase-free reagents

and techniques.

- Insufficient probe

concentration

- Increase probe

concentration.

- Inefficient probe labeling
- Check probe quality and

labeling efficiency.

- Over-fixation of tissue

- Optimize fixation time;

increase Proteinase K

treatment.

- Suboptimal hybridization

temperature

- Optimize hybridization

temperature based on probe

length and GC content.

High Background - Non-specific probe binding

- Increase stringency of post-

hybridization washes (higher

temperature, lower salt

concentration).

- Add blocking agents (e.g.,

yeast tRNA, salmon sperm

DNA) to hybridization buffer.

- Non-specific antibody binding
- Increase blocking time; dilute

the antibody further.

- Over-development of color

reaction

- Monitor color development

closely and stop the reaction

earlier.

Poor Tissue Morphology
- Over-digestion with

Proteinase K

- Reduce Proteinase K

concentration or incubation

time.

- Harsh washing conditions
- Avoid excessive agitation

during washes.
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- Improper tissue handling
- Ensure proper fixation and

cryoprotection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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